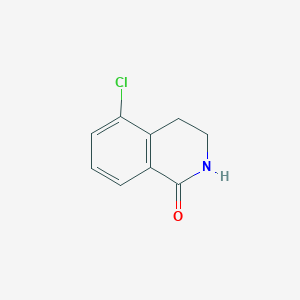

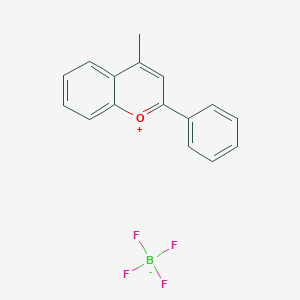

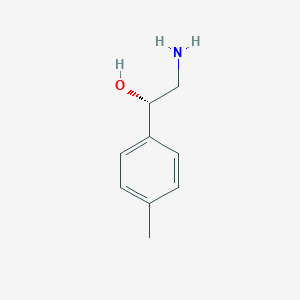

(1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol

Descripción general

Descripción

(1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol, also known as L-ephedrine, is a naturally occurring alkaloid found in plants such as Ephedra sinica. It is a chiral compound that exists in two enantiomeric forms, (1R)- and (1S)-ephedrine. L-ephedrine is widely used in medicine as a bronchodilator and decongestant, and it has also been used as a stimulant and weight loss aid.

Mecanismo De Acción

(1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol acts as a sympathomimetic agent, stimulating the sympathetic nervous system and releasing norepinephrine and epinephrine. It also acts as a beta-adrenergic agonist, binding to beta-adrenergic receptors and increasing cAMP levels. This leads to increased heart rate, blood pressure, and metabolic rate, as well as bronchodilation and vasoconstriction.

Efectos Bioquímicos Y Fisiológicos

(1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol has a number of biochemical and physiological effects, including increased heart rate, blood pressure, and metabolic rate, as well as bronchodilation and vasoconstriction. It also has effects on the central nervous system, including increased alertness and wakefulness, and can cause feelings of euphoria and increased sociability.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol has a number of advantages for lab experiments, including its well-known pharmacological properties and the availability of synthetic and natural sources. However, its use is limited by its potential for abuse and dependence, as well as its potential side effects such as hypertension, tachycardia, and anxiety.

Direcciones Futuras

There are a number of future directions for research on (1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol, including its potential as a treatment for obesity and metabolic disorders, its effects on cognitive function and memory, and its potential as a performance-enhancing drug. Further research is also needed to better understand the mechanisms of action of (1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol and its potential for abuse and dependence.

Conclusion:

In conclusion, (1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol is a chiral compound with a wide range of pharmacological properties and therapeutic potential. It can be synthesized through various methods and has been extensively studied for its effects on the respiratory system, metabolism, and central nervous system. However, its use is limited by its potential for abuse and dependence, and further research is needed to better understand its mechanisms of action and potential applications.

Métodos De Síntesis

(1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol can be synthesized through various methods, including chemical synthesis and extraction from natural sources. One of the most common methods for synthesizing (1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol is the reduction of pseudoephedrine using a reducing agent such as lithium aluminum hydride. Another method involves the reduction of benzyl methyl ketone using aluminum isopropoxide and lithium aluminum hydride. (1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol can also be extracted from Ephedra sinica through a process of acid-base extraction and purification.

Aplicaciones Científicas De Investigación

(1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol has been extensively studied for its pharmacological properties and therapeutic potential. It has been used as a bronchodilator and decongestant in the treatment of respiratory disorders such as asthma and bronchitis. (1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol has also been used as a stimulant and weight loss aid due to its ability to increase metabolic rate and suppress appetite.

Propiedades

IUPAC Name |

(1S)-2-amino-1-(4-methylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,6,10H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBXVBYRGVHEAH-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70498117 | |

| Record name | (1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol | |

CAS RN |

149403-05-4 | |

| Record name | (1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.